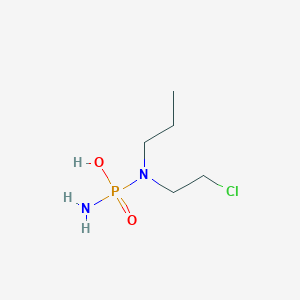
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine: is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine and proline residues can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Nucleophilic reagents like sodium azide (NaN~3~) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery agent or in peptide-based vaccines.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. For example, it may inhibit or activate enzyme activity, alter signal transduction, or affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-histidyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
476679-48-8 |
|---|---|
Formule moléculaire |
C43H75N17O9 |
Poids moléculaire |
974.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C43H75N17O9/c1-24(2)20-31(58-36(63)30(21-26-22-50-23-53-26)57-35(62)28(11-4-5-15-44)55-34(61)27(45)10-6-16-51-42(46)47)40(67)60-19-9-14-33(60)38(65)56-29(12-7-17-52-43(48)49)39(66)59-18-8-13-32(59)37(64)54-25(3)41(68)69/h22-25,27-33H,4-21,44-45H2,1-3H3,(H,50,53)(H,54,64)(H,55,61)(H,56,65)(H,57,62)(H,58,63)(H,68,69)(H4,46,47,51)(H4,48,49,52)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clé InChI |
WFDMLOGSUCXLBV-XSTSSERXSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)

![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)

![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)


![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)

